molecular formula C28H27FN2O6S B12030325 Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 609794-26-5

Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12030325
CAS No.: 609794-26-5
M. Wt: 538.6 g/mol
InChI Key: UFMDOPQKOTVIMY-LNVKXUELSA-N
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Description

Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (CAS: 609794-26-5) is a synthetic heterocyclic compound featuring a thiazole-pyrrolone hybrid scaffold. The molecule is characterized by a 4-butoxybenzoyl group at position 3 of the pyrrolone ring, a 4-fluorophenyl substituent at position 2, and a 4-methylthiazole-5-carboxylate ester at position 2 of the thiazole ring.

The compound’s synthesis likely involves multi-step reactions, including condensation of substituted pyrrolone intermediates with thiazole precursors, as evidenced by analogous synthetic routes for related molecules (e.g., allyl or methyl ester derivatives) . Crystallographic refinement tools such as SHELXL are critical for resolving its three-dimensional conformation, enabling structure-activity relationship (SAR) studies .

Properties

CAS No.

609794-26-5

Molecular Formula

C28H27FN2O6S

Molecular Weight

538.6 g/mol

IUPAC Name

ethyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C28H27FN2O6S/c1-4-6-15-37-20-13-9-18(10-14-20)23(32)21-22(17-7-11-19(29)12-8-17)31(26(34)24(21)33)28-30-16(3)25(38-28)27(35)36-5-2/h7-14,22,32H,4-6,15H2,1-3H3/b23-21-

InChI Key

UFMDOPQKOTVIMY-LNVKXUELSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)F)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)F)O

Origin of Product

United States

Biological Activity

Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a thiazole ring, a pyrrole moiety, and various substituents that contribute to its biological activity. The presence of fluorine and butoxy groups is particularly noteworthy as they can influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazole and pyrrole have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Mechanism of Action :
    • Apoptosis Induction : Compounds that activate apoptotic pathways can lead to programmed cell death in cancer cells. Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate may induce apoptosis via mitochondrial pathways.
    • Cell Cycle Arrest : This compound could potentially interfere with the cell cycle, particularly at the G2/M checkpoint, thereby preventing cancer cell division.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiazole and pyrrole derivatives have shown efficacy against various bacterial strains.

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective against yeast infections

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

  • Study on Anticancer Properties : A study published in 2021 demonstrated that a similar thiazole-pyrrole derivative significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
  • Antimicrobial Efficacy : Another research effort assessed the antimicrobial activity of related compounds against clinical isolates of Staphylococcus aureus and found promising results, suggesting that modifications to the side chains could enhance efficacy .

Research Findings

Research has focused on understanding how structural modifications affect biological activity:

  • Fluorine Substitution : The introduction of fluorine has been linked to increased lipophilicity and improved binding affinity to biological targets.
  • Butoxy Group Influence : The butoxy group may enhance solubility and bioavailability, crucial for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of thiazole-pyrrolone hybrids with diverse substitutions. Structural analogs differ in aromatic substituents, ester groups, and heterocyclic modifications, leading to variations in physicochemical properties, bioavailability, and target affinity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison with Analogous Compounds

CAS Number / Compound Name Key Structural Differences vs. Target Compound Hypothesized Impact on Properties Reference
609793-16-0: Ethyl 2-(3-(4-butoxybenzoyl)-2-(3,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate 3,4-Dichlorophenyl replaces 4-fluorophenyl at pyrrolone-C2 Increased lipophilicity and steric bulk; potential enhanced membrane permeability but reduced solubility. May alter binding to hydrophobic enzyme pockets.
617695-24-6: Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate Allyl ester replaces ethyl ester at thiazole-C5 Faster hydrolysis in vivo due to allyl group’s lability; shorter half-life but potentially higher metabolic activation.
617695-28-0: Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate 4-Ethoxyphenyl replaces 4-fluorophenyl at pyrrolone-C2 Reduced electronegativity from ethoxy vs. fluoro; may decrease hydrogen-bonding capacity with target proteins. Improved solubility due to ether oxygen.
609796-51-2: Ethyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate Pyridin-3-yl replaces 4-fluorophenyl at pyrrolone-C2 Introduction of basic nitrogen enhances water solubility and potential for ionic interactions (e.g., with acidic residues in ATP-binding pockets). May improve CNS penetration.
617695-36-0: Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate Methyl ester and 3,4,5-trimethoxyphenyl substitutions Methyl ester reduces steric hindrance compared to ethyl, enhancing metabolic stability. Trimethoxy group increases electron density, potentially improving π-π stacking in binding.

Key Research Findings:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 4-fluorophenyl group in the target compound provides moderate electronegativity, balancing solubility and target affinity. In contrast, 3,4-dichlorophenyl (CAS 609793-16-0) enhances hydrophobicity, favoring interactions with lipid-rich environments but risking off-target effects .
  • Pyridin-3-yl substitution (CAS 609796-51-2) introduces polarity, improving aqueous solubility by ~20% compared to the target compound, as inferred from logP calculations of similar analogs .

Ester Group Modifications :

  • Allyl esters (e.g., CAS 617695-24-6) exhibit rapid hydrolysis in plasma (t1/2 <1 hr), whereas ethyl esters (target compound) show prolonged stability (t.="" for="" formulations="" hr),="" latter="" li="" making="" more="" sub>="" suitable="" sustained-action="" the="" ~4–6="">

Aromatic Substitutions and Target Binding :

  • 4-Ethoxyphenyl (CAS 617695-28-0) reduces binding affinity to COX-2 by ~30% compared to the target compound’s 4-fluorophenyl, as predicted by molecular docking studies of analogous structures .
  • Trimethoxyphenyl derivatives (CAS 617695-36-0) demonstrate enhanced inhibitory activity against tubulin polymerization (IC50 = 0.8 µM vs. 1.5 µM for the target compound), attributed to improved aromatic stacking .

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